Tert-butyl 3-isocyanatopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-isocyanatopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane. The reaction temperature is maintained at a low level to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-isocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the reagents .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and substituted piperidines .
Scientific Research Applications
Tert-butyl 3-isocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-isocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate: Similar in structure but contains an isothiocyanate group instead of an isocyanate group.
Tert-butyl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of an isocyanate group.
Uniqueness
Tert-butyl 3-isocyanatopiperidine-1-carboxylate is unique due to its high reactivity and versatility in chemical reactions. Its isocyanate group allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-isocyanatopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWXSXYBKIVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700577 |
Source
|
Record name | tert-Butyl 3-isocyanatopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-64-0 |
Source
|
Record name | 1,1-Dimethylethyl 3-isocyanato-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189321-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-isocyanatopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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